molecular formula C7H6F4N2 B1333279 4-Fluoro-2-(trifluoromethyl)phenylhydrazine CAS No. 754973-91-6

4-Fluoro-2-(trifluoromethyl)phenylhydrazine

Cat. No. B1333279
M. Wt: 194.13 g/mol
InChI Key: KWDCHZMMHDGSMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Trifluoromethyl)phenylhydrazine is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff . It is insoluble in water .


Molecular Structure Analysis

The linear formula for 4-(Trifluoromethyl)phenylhydrazine is CF3C6H4NHNH2 . Its molecular weight is 176.14 .


Chemical Reactions Analysis

4-(Trifluoromethyl)phenylhydrazine participates as a phenylhydrazine-based reductant containing fluorine atoms in the one-step reduction and functionalization of graphene oxide . It may also be used for the synthesis of 2-iodo-9-trifluoromethyl-paullone .


Physical And Chemical Properties Analysis

4-(Trifluoromethyl)phenylhydrazine is a crystalline powder that is pale yellow to orange or pale brown in color . It has a melting point of 63-65 °C and a boiling point of 118-122 °C/17 mmHg . It is insoluble in water .

Scientific Research Applications

Synthesis of Fluorinated Compounds

4-Fluoro-2-(trifluoromethyl)phenylhydrazine is utilized in the synthesis of various fluorinated compounds. For instance, it is used in the formation of fluorine-bearing pyrazolones, pyrimidines, coumarines, and benzothiopyranones, demonstrating its versatility in creating fluorinated heterocyclic compounds (Shi, Wang, & Schlosser, 1996).

Computational Exploration in Cycloaddition Reactions

This chemical is also significant in computational studies exploring its use in cycloaddition reactions. Such studies provide insights into the inductive and conjugative effects of fluoro and trifluoromethyl substituents, aiding the design of synthetic processes involving these groups (Su, Xie, Liang, Houk, & Liu, 2022).

Formation of Pyrazoles

It contributes to the formation of 1-aryl-perfluoro-3-ethyl-4-methylpyrazole and related compounds. The reaction with perfluoro-2-methyl-2-pentene, for instance, leads to the synthesis of various pyrazole derivatives depending on the reaction conditions and arylhydrazine used (Chi, Kim, Park, Gatilov, Bagryanskaya, & Furin, 1999).

Molecular Docking and Dynamics Simulation Studies

In theoretical studies, this compound has been involved in the analysis of vibration and interaction of pharmaceutically active hydrazine derivatives. These studies provide insights into chemical reactivity, stability, and potential biological activities through molecular docking and dynamics simulation (Mary, Resmi, Sarala, Yadav, & Celik, 2021).

Development of Fluorescent Probes

4-Fluoro-2-(trifluoromethyl)phenylhydrazine has been used in the development of fluorescent probes for detecting hydrazine in biological and water samples. This showcases its application in environmental monitoring and health safety (Zhu, Xu, Sang, Zhao, Wang, Wu, Fan, Wang, & Li, 2019).

Antimicrobial Agents

This chemical is instrumental in the synthesis of antimicrobial agents. Compounds like 7-Chloro-5-trifluoromethyl/7-fluoro/7-trifluoromethyl-4H-1,4-benzothiazines, synthesized with its aid, have been evaluated for their pharmacological activities (Rathore & Kumar, 2006).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation. It is toxic if swallowed, in contact with skin, or if inhaled . It should be stored at 2-8°C .

properties

IUPAC Name

[4-fluoro-2-(trifluoromethyl)phenyl]hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F4N2/c8-4-1-2-6(13-12)5(3-4)7(9,10)11/h1-3,13H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWDCHZMMHDGSMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C(F)(F)F)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70379230
Record name 4-FLUORO-2-(TRIFLUOROMETHYL)PHENYLHYDRAZINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70379230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-2-(trifluoromethyl)phenylhydrazine

CAS RN

754973-91-6
Record name 4-FLUORO-2-(TRIFLUOROMETHYL)PHENYLHYDRAZINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70379230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.